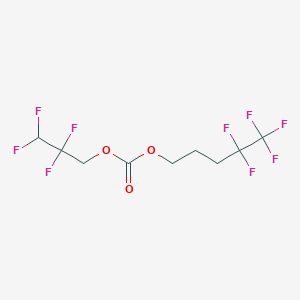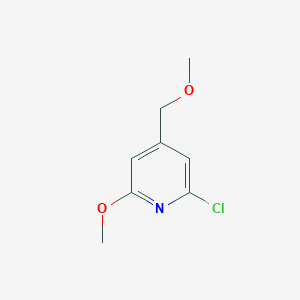
1-(3,5-O-Dibenzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(3,5-O-Dibenzoyl-2-désoxy-2-fluoro-β-D-arabinofuranosyl)cytosine est un analogue nucléosidique synthétique. Ce composé se caractérise par la présence d'un atome de fluor en position 2' du sucre arabinofuranose et de groupes benzoyle en positions 3' et 5'. Il est principalement utilisé dans le domaine de la chimie médicinale pour ses propriétés antivirales et anticancéreuses potentielles.
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La synthèse du 1-(3,5-O-Dibenzoyl-2-désoxy-2-fluoro-β-D-arabinofuranosyl)cytosine implique généralement plusieurs étapes. Une méthode courante commence par la fluoration d'un précurseur de sucre approprié, tel que le 2-désoxy-2-fluoro-D-arabinofuranose. Ceci est suivi par la protection des groupes hydroxyle à l'aide de chlorure de benzoyle pour former le dérivé dibenzoyle. La dernière étape implique la glycosylation du sucre protégé avec la cytosine en conditions acides pour obtenir le nucléoside souhaité .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies synthétiques similaires mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs automatisés, de conditions de température et de pression contrôlées, et de techniques de purification telles que la cristallisation et la chromatographie pour assurer un rendement élevé et une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions : Le 1-(3,5-O-Dibenzoyl-2-désoxy-2-fluoro-β-D-arabinofuranosyl)cytosine subit plusieurs types de réactions chimiques :
Réactions de substitution : L'atome de fluor peut être substitué par d'autres nucléophiles dans des conditions spécifiques.
Hydrolyse : Les groupes protecteurs benzoyle peuvent être éliminés en conditions basiques ou acides pour obtenir le nucléoside libre.
Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins courantes.
Réactifs et conditions courants :
Substitution : Des réactifs tels que l'azoture de sodium ou des thiols peuvent être utilisés pour les réactions de substitution.
Hydrolyse : Des conditions acides (par exemple, l'acide chlorhydrique) ou basiques (par exemple, l'hydroxyde de sodium) sont utilisées pour la déprotection.
Oxydation et réduction : Des réactifs comme le peroxyde d'hydrogène ou le borohydrure de sodium peuvent être utilisés pour les réactions d'oxydation et de réduction, respectivement.
Principaux produits :
Produits de substitution : Selon le nucléophile, divers dérivés substitués peuvent être formés.
Produits d'hydrolyse : Le produit principal est le nucléoside libre sans les groupes protecteurs benzoyle.
Applications de la recherche scientifique
Le 1-(3,5-O-Dibenzoyl-2-désoxy-2-fluoro-β-D-arabinofuranosyl)cytosine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse d'analogues nucléosidiques plus complexes.
Biologie : Étudié pour ses interactions avec les enzymes impliquées dans la synthèse et la réparation de l'ADN.
Médecine : Enquête sur ses propriétés antivirales et anticancéreuses potentielles. Il a montré une promesse dans l'inhibition de la réplication de certains virus et dans l'induction de l'apoptose dans les cellules cancéreuses.
Industrie : Utilisé dans la production de produits pharmaceutiques à base de nucléosides.
Mécanisme d'action
Le mécanisme d'action du 1-(3,5-O-Dibenzoyl-2-désoxy-2-fluoro-β-D-arabinofuranosyl)cytosine implique son incorporation dans les chaînes d'ADN ou d'ARN pendant la réplication. La présence de l'atome de fluor en position 2' perturbe la liaison hydrogène et l'appariement de base normaux, ce qui entraîne la terminaison de la chaîne. Cela inhibe la réplication des génomes viraux ou la prolifération des cellules cancéreuses. Le composé cible des enzymes telles que l'ADN polymérase et la transcriptase inverse, qui sont cruciales pour la synthèse des acides nucléiques .
Composés similaires :
- 1-(2-Désoxy-2-fluoro-β-D-arabinofuranosyl)uracile
- 1-(2-Désoxy-2-fluoro-β-D-arabinofuranosyl)thymine
- 2'-Désoxy-2'-fluoro-4'-azido-5-fluorouridine
Unicité : Le 1-(3,5-O-Dibenzoyl-2-désoxy-2-fluoro-β-D-arabinofuranosyl)cytosine est unique en raison de la présence de groupes protecteurs benzoyle en positions 3' et 5', ce qui améliore sa stabilité et facilite son incorporation dans les acides nucléiques. Cette caractéristique structurale le distingue d'autres composés similaires et contribue à ses activités biologiques spécifiques.
Applications De Recherche Scientifique
1-(3,5-O-Dibenzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogues.
Biology: Studied for its interactions with enzymes involved in DNA synthesis and repair.
Medicine: Investigated for its potential antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the production of nucleoside-based pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(3,5-O-Dibenzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine involves its incorporation into DNA or RNA chains during replication. The presence of the fluorine atom at the 2’ position disrupts the normal hydrogen bonding and base pairing, leading to chain termination. This inhibits the replication of viral genomes or the proliferation of cancer cells. The compound targets enzymes such as DNA polymerase and reverse transcriptase, which are crucial for nucleic acid synthesis .
Comparaison Avec Des Composés Similaires
- 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil
- 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)thymine
- 2’-Deoxy-2’-fluoro-4’-azido-5-fluorouridine
Uniqueness: 1-(3,5-O-Dibenzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine is unique due to the presence of benzoyl protecting groups at the 3’ and 5’ positions, which enhance its stability and facilitate its incorporation into nucleic acids. This structural feature distinguishes it from other similar compounds and contributes to its specific biological activities.
Propriétés
Formule moléculaire |
C23H20FN3O6 |
|---|---|
Poids moléculaire |
453.4 g/mol |
Nom IUPAC |
[5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H20FN3O6/c24-18-19(33-22(29)15-9-5-2-6-10-15)16(13-31-21(28)14-7-3-1-4-8-14)32-20(18)27-12-11-17(25)26-23(27)30/h1-12,16,18-20H,13H2,(H2,25,26,30) |
Clé InChI |
XIUZJSGFBJFTNU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)F)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(2-Aminooxy-ethoxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B12088904.png)


![(E)-Methyl 3-([1,1'-biphenyl]-4-yl)acrylate](/img/structure/B12088922.png)

![Ethyl[2-(methylsulfanyl)ethyl]amine](/img/structure/B12088929.png)






